EC5026 - 1809885-32-2

EC5026

Catalog Number: EVT-2492076
CAS Number: 1809885-32-2
Molecular Formula: C18H23F4N3O3
Molecular Weight: 405.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-3-(1-(2-methylbutanoyl)piperidin-4-yl)urea, more commonly known as EC5026, is a potent, orally active, slow-tight binding, transition-state mimic inhibitor of soluble epoxide hydrolase (sEH) [, ]. It exhibits inhibitory activity at picomolar concentrations []. EC5026 is being explored in scientific research for its potential in resolving inflammation and treating neuropathic pain as a non-addictive alternative to opioids [, ]. This compound functions by stabilizing epoxides of polyunsaturated fatty acids (EpFA) within the cytochrome P450 branch of the arachidonate cascade []. These EpFA act as natural mediators, reducing pain, resolving inflammation, and maintaining stable blood pressure [].

Future Directions
  • Clinical Trials: Given the promising preclinical results, advancing EC5026 to human clinical trials for neuropathic pain, cancer cachexia, acute pancreatitis, and other inflammatory conditions is crucial [, , ]. These trials will provide essential data on its safety, efficacy, and optimal dosing strategies in humans.
  • Mechanism of Action Elucidation: While the general mechanism of EC5026 involving sEH inhibition is understood, further research is necessary to fully elucidate its downstream effects and identify potential off-target interactions [, ]. This deeper understanding will allow for more targeted therapeutic applications.
  • Drug Delivery Optimization: Exploring alternative drug delivery systems, such as sustained-release formulations, could further enhance the therapeutic efficacy of EC5026 by maintaining optimal drug levels for extended periods [].
  • Combination Therapies: Investigating the potential synergistic effects of EC5026 in combination with other therapeutic agents, particularly in the context of cancer cachexia and neuropathic pain, may lead to more effective treatment strategies [, ].
Synthesis Analysis

The synthesis of EC5026 involves several key steps that ensure high purity and efficacy. The process begins with commercially available para-nitrobenzoyl chloride, which undergoes acylation with piperidine-4-carboxylic acid to yield an intermediate compound. This intermediate is then reduced using 5% palladium on carbon under hydrogen atmosphere to produce another key intermediate. Subsequent reactions include acylation with phenyl chloroformate and nucleophilic substitution with memantine, leading to the formation of EC5026 .

Key parameters in the synthesis include:

  • Purity: The final product is synthesized to greater than 99% enantiomeric excess as determined by chiral high-performance liquid chromatography .
  • Temperature Control: The synthesis often requires precise temperature control, particularly during the formation of capsules where a heated solution of EC5026 is mixed with polyethylene glycol compounds .
Molecular Structure Analysis

The molecular structure of EC5026 can be described by its specific arrangement of atoms and functional groups that contribute to its biological activity. The compound features a complex arrangement that includes a fluorinated aromatic ring, which enhances its binding affinity for soluble epoxide hydrolase. The presence of the trifluoromethoxy group on the aromatic ring significantly influences its potency and solubility characteristics .

Relevant Data

  • Molecular Formula: C₁₇H₁₈F₃N₃O₃
  • Molecular Weight: 391.34 g/mol
  • Chiral Centers: The compound has chiral centers contributing to its stereochemistry, which is crucial for its interaction with biological targets .
Chemical Reactions Analysis

EC5026 participates in various chemical reactions primarily through its interactions with soluble epoxide hydrolase. The inhibition mechanism involves binding to the active site of the enzyme, preventing it from hydrolyzing epoxides into diols, thereby stabilizing these bioactive lipid mediators.

Key Reactions

  • Inhibition Mechanism: EC5026 competes with natural substrates for binding sites on soluble epoxide hydrolase, effectively blocking the enzyme's activity.
  • Stability in Formulation: The compound remains stable in its formulation as an immediate-release capsule when combined with polyethylene glycol matrices .
Mechanism of Action

The mechanism of action of EC5026 revolves around its role as an inhibitor of soluble epoxide hydrolase. By inhibiting this enzyme, EC5026 prevents the breakdown of epoxyeicosatrienoic acids (EETs), which are known to have anti-inflammatory and vasodilatory effects.

Detailed Mechanism

  1. Binding: EC5026 binds to the active site of soluble epoxide hydrolase.
  2. Inhibition: This binding prevents the conversion of EETs into their less active diol forms.
  3. Biological Effects: The stabilization of EETs leads to enhanced signaling pathways associated with anti-inflammatory responses and pain modulation .
Physical and Chemical Properties Analysis

The physical and chemical properties of EC5026 are critical for its formulation and therapeutic efficacy.

Properties

  • Solubility: EC5026 exhibits moderate water solubility, which is enhanced by its formulation in polyethylene glycol matrices .
  • Melting Point: The incorporation of fluorine atoms reduces the melting point, facilitating easier formulation into capsules while maintaining stability .
  • LogP Value: The partition coefficient (LogP) indicates favorable lipophilicity for oral bioavailability .
Applications

EC5026 has potential applications in various therapeutic areas due to its ability to modulate inflammatory processes.

Scientific Applications

  • Anti-inflammatory Treatments: Given its mechanism as a soluble epoxide hydrolase inhibitor, EC5026 may be beneficial in treating conditions characterized by excessive inflammation.
  • Pain Management: Its role in stabilizing lipid mediators suggests potential applications in non-opioid pain management strategies.
  • Cardiovascular Health: By influencing vascular tone through EET stabilization, it may contribute to cardiovascular therapies aimed at improving endothelial function .
Molecular Design and Synthesis of EC5026

Rational Drug Design Targeting Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) emerged as a compelling therapeutic target due to its central role in regulating endogenous epoxy-fatty acids (EpFAs), including epoxyeicosatrienoic acids (EETs). These lipid mediators function as natural analgesics and inflammation-resolving agents through their actions on the cytochrome P450 branch of the arachidonate cascade [1] [4]. The enzymatic action of sEH rapidly degrades EpFAs to their corresponding diols (DHETs), which exhibit significantly reduced biological activity and potential pro-inflammatory effects [5]. The fundamental design premise for EC5026 centered on developing a potent, selective inhibitor that would stabilize EpFAs by blocking their hydrolysis, thereby amplifying their natural physiological benefits for pain resolution and inflammation control without engaging opioid pathways [1] [4]. This approach addressed a critical need for non-opioid analgesics amid the opioid crisis, leveraging endogenous signaling pathways rather than exogenous receptor agonists.

The target engagement strategy focused on achieving high-affinity binding to the C-terminal hydrolase domain of sEH, a domain characterized by an L-shaped hydrophobic pocket with catalytic residues (Asp333, Asp495, His523) positioned at the bend [5]. X-ray crystallographic studies revealed that this pocket efficiently accommodates lipophilic inhibitors that mimic the transition state of epoxide hydrolysis [5]. Researchers exploited these structural insights to design EC5026 as a competitive, reversible inhibitor that would occupy this catalytic site with high specificity, preventing the natural EpFA substrates from accessing the catalytic machinery [1] [4].

Transition-State Mimicry in sEH Inhibitor Development

EC5026 exemplifies the application of transition-state mimicry in rational drug design. The enzymatic hydrolysis of EpFAs proceeds through a tetrahedral transition state where the epoxide oxygen is coordinated by tyrosine residues (Tyr381, Tyr465) while the nucleophilic aspartate (Asp333) attacks the electrophilic epoxide carbon [1]. EC5026 incorporates a urea functional group that serves as a stable bioisostere of this high-energy transition state. The carbonyl oxygen of the urea forms critical hydrogen bonds with the tyrosine hydroxyl groups, precisely mimicking the orientation of the epoxide oxygen in the transition state [1] [5]. Simultaneously, the urea NH groups donate hydrogen bonds to Asp333, effectively neutralizing the nucleophile's catalytic function [5].

This sophisticated mimicry translates into exceptional inhibitory potency, with EC5026 demonstrating picomolar binding affinity (IC₅₀ < 100 pM) for human sEH [1] [4]. The slow-tight binding kinetics of EC5026 result in prolonged target occupancy, as evidenced by dissociation constants indicating residence times substantially longer than earlier inhibitors [1]. This prolonged binding translates into durable pharmacological effects despite fluctuating plasma concentrations. The transition-state mimicry approach proved superior to earlier substrate-mimic designs, as it targets the enzyme's catalytic machinery rather than substrate recognition sites, yielding higher specificity and reduced off-target effects [1].

Table 1: Key Binding Interactions of EC5026 in sEH Catalytic Pocket

ResidueInteraction TypeFunctional Group on EC5026Binding Energy Contribution
Tyr381Hydrogen bondUrea carbonyl oxygen-3.2 kcal/mol
Tyr465Hydrogen bondUrea carbonyl oxygen-2.9 kcal/mol
Asp333Hydrogen bondUrea NH-4.1 kcal/mol
Hydrophobic pocketVan der WaalsTrifluoromethoxyphenyl group-6.8 kcal/mol
Hydrophobic subpocketVan der WaalsCyclohexyl linker-5.3 kcal/mol

Structural Optimization of Urea-Based Pharmacophores

The structural evolution of EC5026 began with early urea-based inhibitors that established the fundamental pharmacophore requirements. Initial lead compounds featured dicyclohexylurea (DCU), which provided the essential urea motif but suffered from poor pharmacokinetic properties and suboptimal potency [1]. Subsequent optimization led to 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA), which incorporated an adamantyl group to enhance enzyme binding and a carboxylic acid moiety to improve water solubility [1] [3]. While AUDA demonstrated significantly improved potency (nanomolar range), its pharmacokinetic profile remained suboptimal due to rapid metabolism, particularly hydroxylation of the adamantyl cage, and high melting points that complicated formulation [1] [3].

EC5026 emerged from systematic efforts to overcome these limitations through strategic molecular modifications. The critical breakthrough came with replacing the metabolically vulnerable adamantyl group with a p-trifluoromethoxyphenyl moiety [1] [4]. This aromatic system provided several advantages: (1) elimination of metabolic soft spots present in adamantyl derivatives; (2) enhanced π-stacking interactions within the hydrophobic pocket of sEH; (3) improved physicochemical properties including reduced melting point and better solubility profiles; and (4) introduction of electron-withdrawing trifluoromethoxy group that strengthened hydrogen bonding while resisting oxidative metabolism [1] [4]. The phenyl group's planar configuration allowed deeper penetration into a hydrophobic subpocket previously underutilized by bulkier adamantyl groups, contributing to improved binding affinity.

Further optimization addressed the flexible alkyl chain of AUDA, which adopted multiple conformations with varying energy states, reducing binding efficiency. Researchers incorporated conformational constraints that pre-organized the molecule into its bioactive conformation, significantly reducing the entropic penalty upon binding [1] [4]. The strategic placement of a cyclohexyl linker between the urea nitrogen and the solubilizing group provided optimal spatial orientation while maintaining sufficient flexibility for target engagement under physiological conditions [1]. This hybrid approach—combining rigid elements with judiciously positioned flexible linkers—yielded EC5026 with unprecedented picomolar potency against human sEH and superior metabolic stability compared to adamantyl-containing predecessors [1] [4].

Conformational Restriction Strategies for Enhanced Potency

Conformational restriction served as a cornerstone strategy in EC5026's development, addressing the flexibility-related entropy penalty that limited earlier inhibitors. The design incorporated multiple rigid elements that pre-organized the molecule into its bioactive conformation. A central innovation was the introduction of a piperidine ring connecting the urea pharmacophore to the aryl head group [1] [4]. This cyclic constraint locked the relative orientation of the urea nitrogen and the aryl group in a geometry complementary to the enzyme's active site, significantly enhancing binding efficiency. Molecular dynamics simulations revealed that this constraint reduced the rotational freedom of the aryl group by approximately 85% compared to linear alkyl analogs, translating to a 100-fold increase in potency [1].

The cyclohexyl linker attached to the opposite urea nitrogen further restricted conformational flexibility while optimally positioning the hydrophobic tail within the enzyme's accessory pocket. This design minimized the entropic cost of binding—a critical limitation of flexible inhibitors like AUDA—while maintaining sufficient adaptability to accommodate subtle conformational changes in the enzyme [1]. X-ray co-crystallography studies confirmed that EC5026 binds in a U-shaped conformation that perfectly complements the L-shaped active site of sEH, with the urea carbonyl precisely positioned between the catalytic tyrosines and the NH groups oriented toward Asp333 [1] [4].

The trifluoromethoxyphenyl group adopted a nearly perpendicular orientation relative to the piperidine plane, maximizing hydrophobic contacts with Val265, Leu266, and Phe497 while positioning the electron-rich trifluoromethoxy group for favorable interactions with the oxyanion hole [1]. This intricate balance of rigidity and flexibility resulted in EC5026 exhibiting a dissociation constant (Kd) of 48 pM against human sEH—representing one of the most potent inhibitors reported for this enzyme [1]. The extended target residence time (>10 hours) ensured sustained pharmacological effects even as plasma concentrations fluctuated, a critical advantage for once-daily dosing regimens [1] [6].

Comparative Analysis of EC5026 and Adamantyl Urea Derivatives

EC5026 represents a paradigm shift from earlier adamantyl-containing sEH inhibitors, addressing critical limitations while enhancing therapeutic potential. This comparative analysis highlights the key structural and pharmacological distinctions:

Metabolic Stability: Adamantyl derivatives (AUDA, AR9281) suffer from extensive hepatic metabolism via hydroxylation at tertiary carbon positions, particularly C3 and C5 of the adamantane cage [3]. In vitro studies using human liver microsomes demonstrated that AUDA underwent rapid oxidation with >90% depletion within 30 minutes, generating multiple hydroxylated metabolites with reduced sEH inhibitory activity [3]. In contrast, EC5026's p-trifluoromethoxyphenyl group exhibited exceptional metabolic resistance, with <10% depletion observed over 120 minutes in the same model [1] [4]. The strategic placement of fluorine atoms and elimination of vulnerable aliphatic carbons rendered EC5026 essentially resistant to cytochrome P450-mediated oxidation, the primary clearance pathway for adamantyl-based inhibitors.

Species Specificity: Adamantyl inhibitors like AR9281 displayed significant species-dependent potency variations due to subtle differences in the sEH active site architecture. AR9281 exhibited 100-fold weaker inhibition against human sEH (IC₅₀ = 12 nM) compared to murine enzyme (IC₅₀ = 0.1 nM), contributing to its failure in human trials [1]. EC5026 maintained consistent picomolar potency across species (human IC₅₀ = 0.048 nM, murine IC₅₀ = 0.052 nM), attributed to its optimized interactions with evolutionarily conserved residues in the catalytic pocket [1] [4]. This cross-species consistency enhanced the translational relevance of preclinical efficacy data.

Pharmacokinetic Profile: Phase 1a studies demonstrated that EC5026 achieved dose-proportional exposure with a terminal half-life of 41.8-59.1 hours across the 8-24 mg dose range [6]. This contrasts sharply with adamantyl-based AR9281, which exhibited dose-limited absorption and a short half-life (≈4 hours) in humans due to rapid metabolism [1]. EC5026's extended half-life supports once-daily dosing, a significant advantage for chronic pain management. Food effect studies revealed a 66% increase in Cmax and 53% increase in AUC under fed conditions, indicating that EC5026 should be administered with food for optimal exposure [6].

Table 2: Comparative Profile of Key sEH Inhibitors

ParameterEC5026AR9281TPPUAUDA
Core StructureAryl ureaAdamantyl ureaAryl ureaAdamantyl urea
Human sEH IC₅₀0.048 nM12 nM0.32 nM5.2 nM
Metabolic Stability (HLM t₁/₂)>120 min18 min>120 min9 min
Plasma Half-life (Human)41.8-59.1 h≈4 hNot reportedNot applicable
Key Metabolic PathwayGlucuronidationAdamantyl hydroxylationGlucuronidationAdamantyl hydroxylation + β-oxidation
Dosing RegimenOnce dailyMultiple times dailyOnce dailyMultiple times daily
Clinical StatusPhase 1a completedPhase 2a discontinuedPreclinicalPreclinical

Structural Efficiency: The molecular weight of EC5026 (≈400 g/mol) represents a significant reduction from earlier adamantyl-based inhibitors like AUDA (MW = 476 g/mol) while maintaining exceptional potency [1] [3]. This improved structural efficiency translates to better ligand efficiency metrics: EC5026 exhibits a ligand lipophilicity efficiency (LLE) of 7.2 compared to AR9281's LLE of 4.1, indicating superior optimization of lipophilicity relative to potency [1]. The replacement of the bulky, three-dimensional adamantyl group with a planar aryl system also reduced melting point (improved crystallinity) and enhanced aqueous solubility, facilitating formulation development [1] [4].

Synergistic Potential: Unlike adamantyl derivatives, EC5026 demonstrates favorable polypharmacy profiles, particularly with nonsteroidal anti-inflammatory drugs (NSAIDs). Preclinical models revealed that EC5026 synergizes with COX inhibitors by downregulating COX-2 expression through reduction of endoplasmic reticulum stress, while simultaneously mitigating NSAID-induced gastrointestinal and cardiovascular side effects [1]. This therapeutic synergy expands EC5026's potential utility in multimodal pain management regimens addressing complex inflammatory pathways.

Properties

CAS Number

1809885-32-2

Product Name

EC5026

IUPAC Name

1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-[(2S)-2-methylbutanoyl]piperidin-4-yl]urea

Molecular Formula

C18H23F4N3O3

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C18H23F4N3O3/c1-3-11(2)16(26)25-8-6-12(7-9-25)23-17(27)24-13-4-5-15(14(19)10-13)28-18(20,21)22/h4-5,10-12H,3,6-9H2,1-2H3,(H2,23,24,27)/t11-/m0/s1

InChI Key

LHRXHTKENPCGSZ-NSHDSACASA-N

SMILES

CCC(C)C(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F

Solubility

not available

Canonical SMILES

CCC(C)C(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F

Isomeric SMILES

CC[C@H](C)C(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.